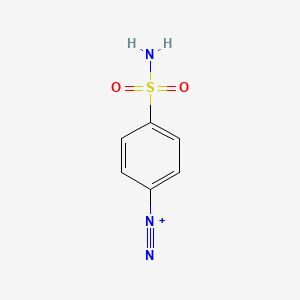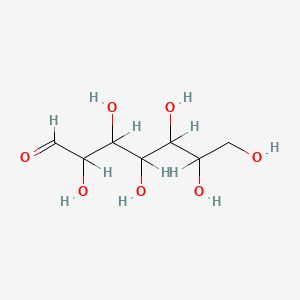
d-Glycero-d-galacto-heptose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-Glycero-d-galacto-heptose is a natural product found in Shigella flexneri with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
d-Glycero-d-galacto-heptose has been the subject of various synthetic studies. A notable example is the stereospecific synthesis of d-glycero-l-galacto-octulose from a branched-chain aldose using molybdate ions as a catalyst, showcasing the potential for creating complex sugar structures from simpler precursors (Hricovíniová, 2002). Another study explored acid-catalyzed acetonation of d-glycero-d-galacto-heptose, yielding specific pyranoid derivatives, illustrating the versatility of this sugar in chemical reactions (Dmitriev et al., 1976).
Biological Applications and Research
Research on d-glycero-d-galacto-heptose has spanned various biological applications. For instance, it has been studied in the context of bacterial polysaccharides. A study on Eubacterium saburreum revealed that this sugar is a component of its polysaccharide antigens, highlighting its role in microbiology and immunology (Nakazawa et al., 1987). Additionally, d-glycero-d-galacto-heptose has been investigated for its interactions with metal ions like tungstate and molybdate, providing insights into its chemical behavior in various environmental conditions (Matulová et al., 1996).
Propiedades
Número CAS |
5328-64-3 |
|---|---|
Nombre del producto |
d-Glycero-d-galacto-heptose |
Fórmula molecular |
C7H14O7 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2 |
Clave InChI |
YPZMPEPLWKRVLD-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Otros números CAS |
3146-50-7 5328-64-3 1883-14-3 |
Sinónimos |
glycero-galacto-heptose glycero-galacto-heptose, (D-glycero-L-galacto)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




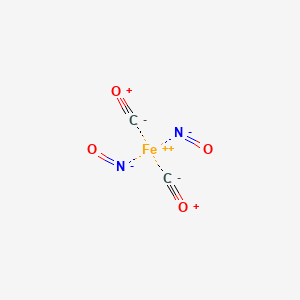

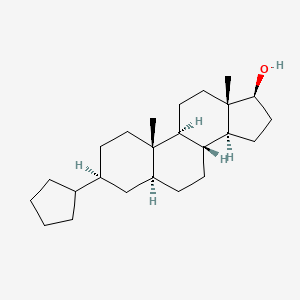


![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)
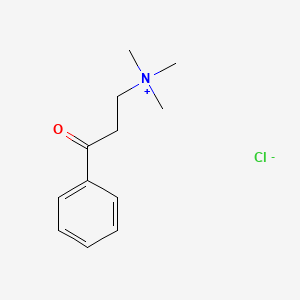

![N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide](/img/structure/B1213003.png)

![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)

